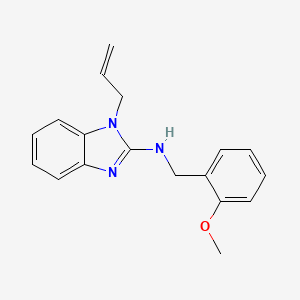

![molecular formula C15H15N3O B5510027 N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea](/img/structure/B5510027.png)

N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea and related compounds involves various strategies. Hunziker, Fischer, and Schmutz (1967) reported the preparation of 11-Amino-5H-dibenzo[b,e]-1, 4-diazepines, which share structural similarities, using aminolysis, Bischler-Napieralski type cyclodehydration, and cyclodehydration by various condensing agents (Hunziker, Fischer, & Schmutz, 1967). Additionally, an efficient method for assembling novel and diversified benzo-fused N-heterocycles, including dibenzo[b,f]azepin-10(11H)-ones, mediated by biomass-derived materials, was established by Zhang et al. (2015), showcasing an innovative approach to synthesizing such compounds (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea is characterized by its complex tricyclic system. Song et al. (2008) detailed the crystal structure of a similar compound, highlighting the planarity of the urea scaffold due to intramolecular N–H···O hydrogen bonding and the presence of intermolecular π–π stacking interactions (Song, Tan, & Wang, 2008).

Chemical Reactions and Properties

The reactivity and conformation of dibenzo[b,f]phosphepin derivatives, which are phosphorus analogues of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea, have been studied. Segall, Shirin, and Granoth (1980) provided insights into the nucleophilic substitution at tetrahedral phosphorus and the conformational analysis based on NMR data, shedding light on the chemical behavior of structurally related compounds (Segall, Shirin, & Granoth, 1980).

Wissenschaftliche Forschungsanwendungen

Catalytic Reactions and Synthesis

One of the scientific applications involves the catalytic enantioselective aza-Reformatsky reaction with cyclic imines dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. This reaction showcases the compound's utility in organic synthesis, providing high yields and enantioselectivities under mild conditions (De Munck et al., 2017).

Neuroprotective Effects

Research on derivatives of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea has revealed their potential in neuroprotection. Specifically, studies have demonstrated the protective effects of these compounds on vascular cognitive impairment, highlighting their role as histone deacetylase inhibitors which may improve cerebral blood flow and cognitive function (Kaur et al., 2019).

Material Chemistry

The compound has also found applications in material chemistry, such as in the development of new synthetic pathways for heterocycles. For example, a strategy involving the synthesis of medium ring heterocycles using an intramolecular Heck reaction showcases its relevance in creating complex organic structures efficiently (Arnold et al., 2004).

Chemical Structure and Analysis

In-depth studies on the chemical structure, including crystallographic analysis, have been conducted to understand the molecular configuration and interactions of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea derivatives. Such research aids in the detailed understanding of its physical and chemical properties, laying the groundwork for further applications in pharmaceuticals and materials science (Eberlin et al., 2013).

Eigenschaften

IUPAC Name |

5,6-dihydrobenzo[b][1]benzazepin-11-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-15(19)17-18-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)18/h1-8H,9-10H2,(H3,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBCEVGALZUTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydrobenzo[b][1]benzazepin-11-ylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

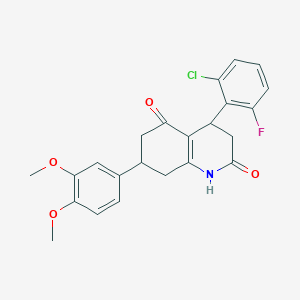

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5509948.png)

![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)

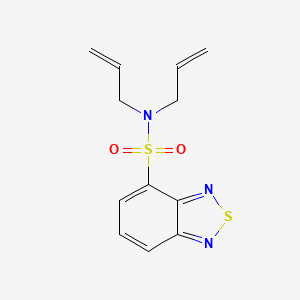

![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)

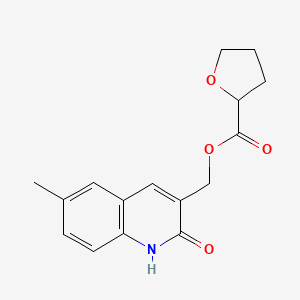

![ethyl 4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5509994.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5510001.png)

![2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5510009.png)

![3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5510018.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzamide](/img/structure/B5510022.png)

![2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5510033.png)

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)